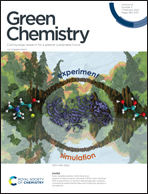Sustainable hydrothermal self-assembly of hafnium–lignosulfonate nanohybrids for highly efficient reductive upgrading of 5-hydroxymethylfurfural†
Green Chemistry Pub Date: 2019-01-29 DOI: 10.1039/C8GC03710H
Abstract
The research for highly selective catalytic transfer hydrogenation (CTH) of 5-hydroxymethylfurfural (5-HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) is an extremely important pathway for biomass valorization. Herein, we use lignosulfonate, a waste by-product from the paper industry, as a building block to coordinate with different metal ions (Hf4+, Zr4+, Fe3+, Al3+, Zn2+) and thus a series of inorganic-biopolymer hybrids (M–LigS) were prepared by a hydrothermal self-assembly method. The resulting Hf–LigS hybrid with strong Lewis acid–base couple sites and moderate Brønsted acidic sites from the inherent sulfonic groups in LigS exhibited the best catalytic activity for CTH of 5-HMF with 2-propanol (2-PrOH) in high yields (90%) under mild reaction conditions (100 °C in 2 h). This robust bifunctional acid–base Hf–LigS is also demonstrated to be effective in one-step reductive etherification of 5-HMF to 5-[(1-methylethoxy)methyl]-2-furanmethanol (MEFA), a potential biomass-derived fuel additive, with 95% yield. Kinetic studies revealed that the activation energy for CTH of 5-HMF was 62.25 kJ mol−1, accounting for the high reaction rate. Isotopic labelling experiments demonstrated that intermolecular hydrogen transfer from the α-C of 2-PrOH to the α-C of 5-HMF was the dominant reaction pathway and the direct hydride transfer on acid–base sites was the rate-determining step. Due to the strong interactions between Hf4+ and phenolic hydroxyl groups, Hf–LigS was highly stable and could be reused without a significant decline in activity.

Recommended Literature
- [1] Satellite ligand effects on magnetic exchange in dimers. A structural, magnetic and theoretical investigation of Cu2L2X4 (L = methylisothiazolinone and X = Cl−, Br−)†
- [2] Correction: Stimuli responsive nanostructured porous network from triblock copolymer self-assemblies
- [3] Surface structuring of bi-component fibres with photoembossing
- [4] 9-H-9-Borafluorene dimethyl sulfide adduct: a product of a unique ring-contraction reaction and a useful hydroboration reagent†
- [5] Lewis base assisted B–H bond redistribution in borazine and polyborazylene†
- [6] Selection of CD133-targeted DNA aptamers for the efficient and specific therapy of colorectal cancer†
- [7] Revised structure of the triterpene polygalacic acid: configruation of the C-16 hydroxy-group
- [8] Fast, simultaneous metal reduction/deposition on electrospun a-WO3/PAN nanofiber membranes and their potential applications for water purification and noble metal recovery†
- [9] Recent progress in aqueous zinc-ion batteries: a deep insight into zinc metal anodes
- [10] Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS†










